
4-Methylphenol;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenol;trihydrate, also known as para-cresol, is an organic compound with the chemical formula CH₃C₆H₄(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals. It is a derivative of phenol and is an isomer of ortho-cresol and meta-cresol .
Preparation Methods
4-Methylphenol;trihydrate can be synthesized through various methods. One common industrial method involves the sulfonation of toluene followed by basic hydrolysis. The process begins with the sulfonation of toluene using sulfuric acid to produce toluene sulfonic acid. This intermediate is then subjected to basic hydrolysis using sodium hydroxide to yield 4-Methylphenol . Another method involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
4-Methylphenol;trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form para-benzoquinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of para-benzoquinone can yield hydroquinone.
Electrophilic Aromatic Substitution: The hydroxyl group in 4-Methylphenol activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Formation of Salts: It reacts with aqueous sodium hydroxide to form sodium 4-methylphenoxide.
Scientific Research Applications
4-Methylphenol;trihydrate has a wide range of applications in scientific research and industry:
Biology: It is studied for its role in microbial metabolism and its effects on the environment.
Industry: It is used in the production of pharmaceuticals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 4-Methylphenol;trihydrate involves its interaction with various molecular targets and pathways. It is partially lipophilic and strongly binds to plasma proteins. It is metabolized through conjugation, mainly sulfation and glucuronidation . In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Comparison with Similar Compounds
4-Methylphenol;trihydrate is similar to other methylphenols such as ortho-cresol and meta-cresol. it is unique in its specific applications and properties:
Ortho-cresol: Used in the production of herbicides and disinfectants.
Meta-cresol: Used in the production of antioxidants and as a precursor to other chemicals.
Phenol: Used as an antiseptic and in the production of plastics and resins.
This compound stands out due to its specific use in the synthesis of antioxidants and its potential neuroprotective properties .
Properties
CAS No. |
136635-26-2 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-methylphenol;trihydrate |
InChI |
InChI=1S/C7H8O.3H2O/c1-6-2-4-7(8)5-3-6;;;/h2-5,8H,1H3;3*1H2 |
InChI Key |
UWWAGJZSTBUUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



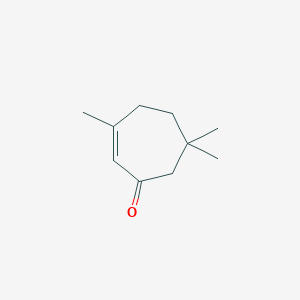
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
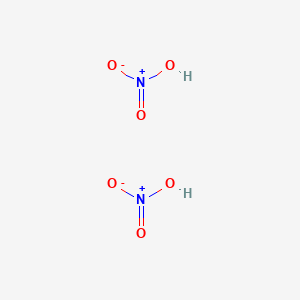
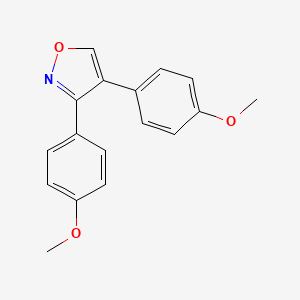
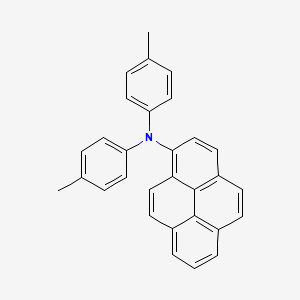
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
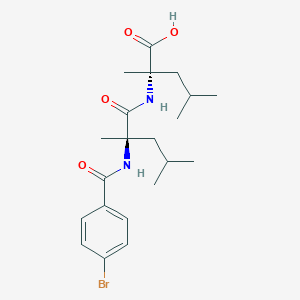
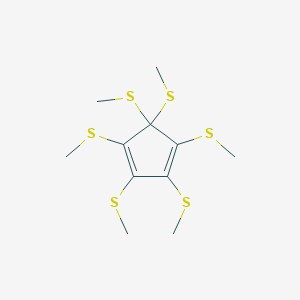
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
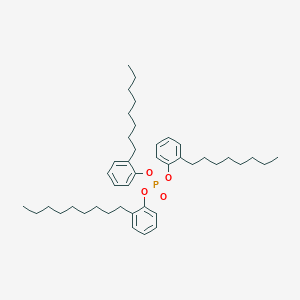
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
